molecular formula C14H19NO4 B2551962 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-ETHOXYACETAMIDE CAS No. 1421501-55-4

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-ETHOXYACETAMIDE

Cat. No.: B2551962
CAS No.: 1421501-55-4
M. Wt: 265.309
InChI Key: XYNSSAANFPIDTQ-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-ETHOXYACETAMIDE is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-ETHOXYACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-ETHOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-ETHOXYACETAMIDE stands out due to its unique combination of a benzofuran ring and an ethoxyacetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-18-9-14(17)15-8-12(16)10-3-4-13-11(7-10)5-6-19-13/h3-4,7,12,16H,2,5-6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNSSAANFPIDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C1=CC2=C(C=C1)OCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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